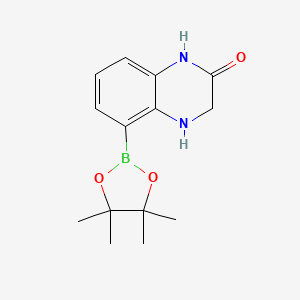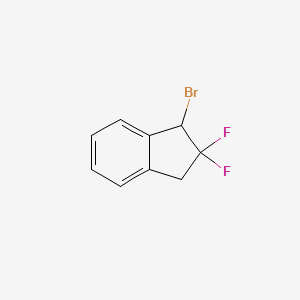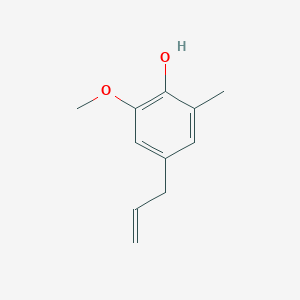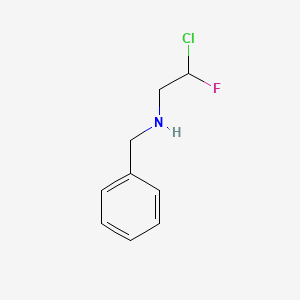
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclobutane, featuring a methyl group and a methylene group attached to the cyclobutane ring, along with an amine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be achieved through several methods:
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Gabriel Synthesis: This method involves the alkylation of phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.
Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: A simpler amine derivative of cyclobutane, lacking the methyl and methylene groups.
3-Methylidenecyclobutan-1-amine: Similar structure but without the methyl group on the nitrogen atom.
N-Methylcyclobutylamine: Contains a methyl group on the nitrogen but lacks the methylene group on the cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
1-methyl-3-methylidenecyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-6(2,7)4-5;/h1,3-4,7H2,2H3;1H |
Clé InChI |
SYPHLNQGDJSLHF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)



![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)

![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)


